molecular formula C20H16N6O2 B14961949 5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B14961949
M. Wt: 372.4 g/mol
InChI Key: FEYYKSYZQMDZGQ-UHFFFAOYSA-N
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Description

5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the triazoloquinazoline ring system through cyclization reactions, often using reagents such as hydrazine and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE lies in its combined indole and triazoloquinazoline structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C20H16N6O2/c27-19-14-6-2-4-8-16(14)26-18(23-19)17(24-25-26)20(28)21-10-9-12-11-22-15-7-3-1-5-13(12)15/h1-8,11,22,25H,9-10H2,(H,21,28)

InChI Key

FEYYKSYZQMDZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNN4C3=NC(=O)C5=CC=CC=C54

Origin of Product

United States

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